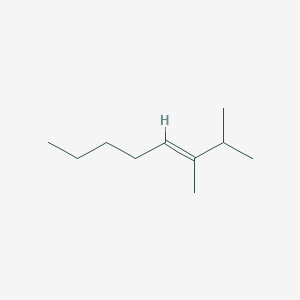

2,3-Dimethyl-3-octene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H20 |

|---|---|

Molecular Weight |

140.27 g/mol |

IUPAC Name |

(E)-2,3-dimethyloct-3-ene |

InChI |

InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h8-9H,5-7H2,1-4H3/b10-8+ |

InChI Key |

JALWYNJFGYTGKB-CSKARUKUSA-N |

Isomeric SMILES |

CCCC/C=C(\C)/C(C)C |

Canonical SMILES |

CCCCC=C(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,3-Dimethyl-3-octene experimental procedure

For Researchers, Scientists, and Drug Development Professionals

Reaction Principle: The Wittig Reaction

The synthesis of 2,3-dimethyl-3-octene can be achieved via the Wittig reaction.[1][2][3][4][5] This method is a widely used and reliable technique for forming carbon-carbon double bonds, offering excellent control over the location of the newly formed double bond.[1][5] The core of the reaction involves the interaction of a phosphorus ylide (also known as a Wittig reagent) with a ketone or aldehyde.[2][4]

The overall transformation for the synthesis of this compound involves the reaction of 2-pentanone with a phosphorus ylide derived from 2-bromopropane (B125204).

Experimental Protocol

This protocol is a hypothetical procedure based on general Wittig reaction methodologies.[1][4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

-

2-Bromopropane

-

Toluene (anhydrous)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

2-Pentanone

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Part 1: Preparation of the Phosphonium (B103445) Salt

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add triphenylphosphine (1.0 eq).

-

Dissolve the triphenylphosphine in anhydrous toluene.

-

Add 2-bromopropane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield isopropyltriphenylphosphonium (B8661593) bromide.

Part 2: Synthesis of this compound via Wittig Reaction

-

Suspend the dried isopropyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via a syringe. The formation of the deep red-orange colored ylide indicates a successful reaction.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound was found, the following table presents expected or typical data based on similar alkene syntheses.

| Parameter | Expected Value | Notes |

| Yield | 40-60% | Yields can vary significantly based on reaction conditions and purification efficiency. |

| Boiling Point | ~155-165 °C | Estimated based on the molecular weight and structure. |

| ¹H NMR (CDCl₃) | δ 0.8-1.1 (m), 1.2-1.7 (m), 1.9-2.2 (m), 5.1-5.4 (m) | Expected chemical shifts for alkyl and vinylic protons. |

| ¹³C NMR (CDCl₃) | δ 10-40 (alkyl region), 120-140 (alkene region) | Expected chemical shifts for sp³ and sp² hybridized carbons. |

| IR (neat) | ~2960, 2870, 1670, 1460, 1375 cm⁻¹ | Characteristic C-H and C=C stretching and bending vibrations. |

| MS (EI) | m/z 140 (M⁺) | The molecular ion peak corresponding to the molecular weight of C₁₀H₂₀.[6][7] |

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Caption: Wittig reaction pathway for this compound synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dimethyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the (E)-isomer of 2,3-Dimethyl-3-octene. It includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted NMR Spectral Data

Due to the absence of readily available experimental spectra in public databases, the following data has been generated using reputable online NMR prediction tools. These predictions are based on sophisticated algorithms that analyze the chemical environment of each nucleus.

1.1. Predicted ¹H NMR Data for (E)-2,3-Dimethyl-3-octene

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in the table below. These values are calculated for a standard deuterated chloroform (B151607) (CDCl₃) solvent.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 | 0.94 | t | 3H |

| H2 | 1.01 | d | 6H |

| H3 | 1.62 | s | 3H |

| H4 | 1.65 | s | 3H |

| H5 | 1.99 | t | 2H |

| H6 | 1.35 | sextet | 2H |

| H7 | 2.53 | quintet | 1H |

| H8 | 5.15 | t | 1H |

1.2. Predicted ¹³C NMR Data for (E)-2,3-Dimethyl-3-octene

The predicted ¹³C NMR chemical shifts are presented below. These values are also calculated for a CDCl₃ solvent.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 14.2 |

| C2 | 21.6 |

| C3 | 12.2 |

| C4 | 14.5 |

| C5 | 30.1 |

| C6 | 23.1 |

| C7 | 41.5 |

| C8 | 125.1 |

| C9 | 134.5 |

| C10 | 31.8 |

Experimental Protocols for NMR Spectroscopy

The following sections outline a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for organic compounds like this compound.

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Quantity: For a ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] For a ¹³C NMR spectrum, a higher concentration is generally required, typically 50-100 mg of the sample.[1]

-

Solvent: A suitable deuterated solvent must be chosen. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.

-

Procedure:

-

Weigh the desired amount of the sample and place it in a clean, dry vial.

-

Add the deuterated solvent to the vial to dissolve the sample.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]

-

Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.[1]

-

Cap the NMR tube securely and label it clearly.

-

2.2. Instrument Operation and Data Acquisition

The following is a general procedure for acquiring NMR spectra on a modern spectrometer.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when preparing samples and operating the NMR spectrometer.[3]

-

Instrument Setup:

-

Log in to the spectrometer's control software.

-

Carefully insert the NMR tube into a spinner turbine and adjust the depth using a sample gauge.

-

Place the spinner with the sample tube into the magnet.

-

-

Acquisition Parameters:

-

Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral lines.

-

Set the appropriate number of scans. For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Initiate the data acquisition.

-

-

Data Processing:

-

After the acquisition is complete, the raw data (Free Induction Decay or FID) is processed.

-

Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Visualizations

3.1. Chemical Structure of (E)-2,3-Dimethyl-3-octene

The following diagram illustrates the chemical structure of the (E)-isomer of this compound, with carbons numbered for clarity in relation to the NMR data.

Caption: Chemical structure of (E)-2,3-Dimethyl-3-octene.

3.2. Generalized NMR Spectroscopy Workflow

This diagram outlines the key steps involved in a typical NMR experiment, from sample preparation to final data analysis.

References

Mass spectrometry analysis of 2,3-Dimethyl-3-octene fragmentation pattern

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Dimethyl-3-octene. Due to the absence of a publicly available mass spectrum for this compound, this guide leverages established principles of mass spectrometry, including the fragmentation patterns of analogous branched alkenes, to predict the major fragment ions. This document outlines the principal fragmentation pathways, presents the predicted quantitative data in a structured format, and details a representative experimental protocol for the analysis of such compounds.

Core Principles of Alkene Fragmentation in Mass Spectrometry

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. For alkenes such as this compound, the initial ionization typically involves the removal of an electron from the π-bond of the double bond. The resulting molecular ion is often observable. The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Key fragmentation mechanisms for branched alkenes include:

-

Allylic Cleavage: This is a highly favorable fragmentation pathway for alkenes. It involves the cleavage of a bond beta (β) to the double bond, resulting in the formation of a resonance-stabilized allylic cation. The stability of the resulting cation and radical significantly influences the abundance of the corresponding fragment ion.

-

Vinylic Cleavage: Cleavage of a bond directly attached to the double bond (alpha, α cleavage) is also possible but generally less favored than allylic cleavage due to the formation of less stable vinylic cations.

-

Rearrangements: Hydrogen shifts and other rearrangements, such as the McLafferty rearrangement, can occur, leading to characteristic fragment ions. The McLafferty rearrangement is common in molecules containing a γ-hydrogen relative to a double bond or carbonyl group.

Predicted Fragmentation Pattern of this compound

The structure of this compound is shown below:

The molecular formula is C10H20, and the molecular weight is 140.27 g/mol . The predicted major fragmentation pathways and the corresponding m/z values of the resulting fragment ions are detailed below.

Data Presentation: Predicted Quantitative Fragmentation Data

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |

| 140 | [C10H20]+• | Molecular Ion | Moderate |

| 125 | [C9H17]+ | Loss of •CH3 (Vinylic Cleavage) | Low |

| 111 | [C8H15]+ | Loss of •C2H5 (Allylic Cleavage) | High |

| 97 | [C7H13]+ | Loss of •C3H7 (Allylic Cleavage) | Moderate |

| 83 | [C6H11]+ | Cleavage at C4-C5 with H rearrangement | Moderate |

| 69 | [C5H9]+ | Allylic Cleavage | High (Potential Base Peak) |

| 55 | [C4H7]+ | Allylic Cleavage | High |

| 41 | [C3H5]+ | Allylic Cleavage | Moderate |

Note: The predicted relative abundances are qualitative estimates based on the expected stability of the fragment ions. The base peak is anticipated to arise from a highly stable allylic cation.

Experimental Protocols

A standard approach for the mass spectrometry analysis of a volatile, nonpolar compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

The sample of this compound should be dissolved in a volatile organic solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from saturating the detector.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key predicted fragmentation pathways for this compound.

Caption: Predicted major fragmentation pathways of this compound.

Physical and chemical properties of 2,3-Dimethyl-3-octene

A-Technical-Guide-to-2,3-Dimethyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of the alkene 2,3-dimethyl-3-octene. Due to the limited availability of experimental data for this specific isomer, this guide combines information from computational databases with established principles of organic chemistry to offer a predictive profile of the compound's characteristics. Data for related isomers and the corresponding alkane are provided for comparative context where available.

Chemical Identity and Structure

This compound is an unsaturated hydrocarbon with the molecular formula C10H20.[1] It is a tetrasubstituted alkene, a structural class known for its high thermodynamic stability.[2] The presence of a double bond between the third and fourth carbon atoms, along with methyl groups at positions two and three, results in a sterically hindered core.

The molecule can exist as two geometric isomers, (E)-2,3-dimethyloct-3-ene and (Z)-2,3-dimethyloct-3-ene, arising from the arrangement of substituents around the C3=C4 double bond.

Molecular Identifiers

| Identifier | Value | Reference |

| Molecular Formula | C10H20 | [1][3][4] |

| Molecular Weight | 140.27 g/mol | [3] |

| Exact Mass | 140.156500638 Da | [3] |

| CAS Number | 137156-20-8 | [3][4] |

| IUPAC Name | (E)-2,3-dimethyloct-3-ene | [3] |

| InChIKey | JALWYNJFGYTGKB-CSKARUKUSA-N | [1][3] |

Isomeric Relationships

The structural arrangement of this compound gives rise to several isomers. The primary distinction is between the E/Z geometric isomers. Additionally, constitutional isomers exist where the double bond and methyl groups are located at different positions on the octane (B31449) backbone.

Caption: Isomeric relationship of this compound.

Physical Properties

Direct experimental data for the physical properties of this compound are not widely available. The values presented below are largely derived from computational models and should be considered predictive. For reference, experimental data for the saturated analogue, 2,3-dimethyloctane, are included.

Tabulated Physical Properties

| Property | This compound (Computed) | 2,3-Dimethyloctane (Experimental) | Reference |

| Boiling Point | Not available | 164.32 °C | [5] |

| Melting Point | Not available | -83.15 °C | [5] |

| Density | Not available | 0.7340 g/cm³ | [5] |

| Refractive Index | Not available | 1.4127 | [5] |

| XLogP3 (log P) | 4.6 | 5.1 | [3][6] |

| Topological Polar Surface Area | 0 Ų | 0 Ų | [3][6] |

Note: The boiling point of this compound is expected to be slightly lower than its alkane counterpart due to the rigidity of the double bond, which can reduce the surface area for intermolecular van der Waals forces.

Spectroscopic Properties

While specific spectra for this compound are not present in the searched literature, its key spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to be complex due to the number of aliphatic protons. Key signals would include those for the methyl groups and the protons on the carbons adjacent to the double bond. The lack of vinylic protons (C=C-H) is a distinguishing feature.

-

¹³C NMR: The spectrum should show 10 distinct carbon signals. The most downfield signals would correspond to the sp² hybridized carbons of the C=C double bond, typically in the 120-140 ppm range.

-

Infrared (IR) Spectroscopy: A weak C=C stretching absorption is expected around 1670-1680 cm⁻¹. Due to the tetrasubstituted nature and symmetry around the double bond, this peak may be very weak or absent. The spectrum will be dominated by C-H stretching and bending vibrations from the numerous alkyl groups. IR spectra for the related isomer 2,3-Dimethyl-2-octene are available for comparison.[7]

-

Mass Spectrometry (MS): In Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 140. The fragmentation pattern would likely involve cleavage at the branched positions, leading to the formation of stable carbocations.

Chemical Properties and Reactivity

As a tetrasubstituted alkene, this compound's reactivity is primarily dictated by the electron-rich carbon-carbon double bond, although it is sterically hindered.

Stability

Tetrasubstituted alkenes are the most thermodynamically stable class of alkenes. This stability is attributed to two main factors:

-

Hyperconjugation: The stabilizing interaction between the filled C-H σ-orbitals of the adjacent alkyl groups and the empty π* antibonding orbital of the double bond.[2]

-

Bond Strength: The increased proportion of stronger sp²-sp³ carbon-carbon single bonds compared to sp³-sp³ bonds found in less substituted isomers.[2]

Key Reactions

Despite its stability, the double bond can undergo several characteristic reactions, though potentially at slower rates than less substituted alkenes due to steric hindrance.

-

Electrophilic Addition: This is a hallmark reaction of alkenes. For example, the addition of hydrogen halides (H-X) would proceed via a tertiary carbocation intermediate, following Markovnikov's rule. Due to the substitution pattern, the initial protonation could occur at C3 or C4, leading to two different tertiary carbocations.

Caption: Generalized electrophilic addition to the alkene.

-

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂, Pd/C), which would yield 2,3-dimethyloctane.

-

Oxidation: Reaction with oxidizing agents like ozone (O₃) followed by a reductive workup would cleave the double bond to yield butan-2-one and pentan-2-one. Stronger oxidation (e.g., with KMnO₄) would lead to carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are scarce in the literature. However, its synthesis can be approached using established methods for creating tetrasubstituted alkenes, which is a known challenge in organic synthesis.[8]

Potential Synthetic Routes

The synthesis of sterically hindered, tetrasubstituted alkenes often requires specialized methods.

-

McMurry Reaction: A reductive coupling of two ketones. For this compound, this would involve the coupling of butan-2-one and pentan-2-one using a low-valent titanium reagent (e.g., TiCl₃/LiAlH₄).

-

Wittig Reaction: While challenging for tetrasubstituted alkenes, a modified Wittig reaction using a sterically demanding ylide and a ketone could be envisioned.

-

Dehydration of a Tertiary Alcohol: Acid-catalyzed dehydration of 2,3-dimethyl-3-octanol (B11817) would likely yield a mixture of alkene isomers, including the desired product.

Example Protocol: Dehydration of 2,3-dimethyl-3-octanol

This is a general, hypothetical protocol that would require optimization.

-

Reaction Setup: A solution of 2,3-dimethyl-3-octanol in a high-boiling, non-polar solvent (e.g., toluene) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or concentrated sulfuric acid, is added to the flask.

-

Reaction: The mixture is heated to reflux. Water produced during the elimination reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the alkene products.

-

Workup: After the theoretical amount of water is collected (or the reaction is complete by GC analysis), the mixture is cooled. The acidic catalyst is neutralized by washing with an aqueous sodium bicarbonate solution.

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of alkene isomers, is purified by fractional distillation or preparative gas chromatography to isolate this compound.

Conclusion

This compound is a thermodynamically stable, sterically hindered alkene. While specific experimental data on its physical properties are limited, its chemical behavior can be reliably predicted from the general principles of alkene reactivity. Its synthesis presents a challenge common to tetrasubstituted olefins, requiring specialized synthetic methods to achieve good yields and selectivity. Further experimental investigation is needed to fully characterize this compound and its isomers.

References

- 1. This compound [webbook.nist.gov]

- 2. Video: Relative Stabilities of Alkenes [jove.com]

- 3. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 2,3-DIMETHYL OCTANE | 7146-60-3 [chemicalbook.com]

- 6. CID 91022513 | C10H21+ | CID 91022513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethyl-2-octene [webbook.nist.gov]

- 8. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-3-octene is a chiral alkene exhibiting both E/Z isomerism and enantiomerism, resulting in a total of four distinct stereoisomers. This technical guide provides a comprehensive overview of the stereochemical characteristics, potential methods of synthesis and separation, and expected analytical properties of these isomers. Due to a lack of specific experimental data in the public domain for the individual stereoisomers of this compound, this guide leverages established principles of stereochemistry and data from analogous compounds to provide a robust theoretical framework for researchers. Detailed hypothetical experimental protocols for stereoselective synthesis and chiral separation are presented, alongside expected spectroscopic and physical properties. This document aims to serve as a foundational resource for the study and application of these and similar chiral alkenes in research and development.

Introduction to the Stereoisomerism of this compound

This compound (C₁₀H₂₀) is an unsaturated hydrocarbon characterized by a carbon-carbon double bond at the C3 position and two methyl substituents at the C2 and C3 positions.[1][2][3] The unique structural features of this molecule give rise to complex stereoisomerism.

The presence of a trisubstituted double bond at C3-C4 allows for geometric isomerism, resulting in two diastereomers: (E)-2,3-dimethyl-3-octene and (Z)-2,3-dimethyl-3-octene.[4][5][6] Furthermore, the carbon atom at the C2 position is a stereocenter (chiral center) as it is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and the C3-octene moiety.[7] This chirality leads to the existence of two enantiomers (R and S) for each geometric isomer.

Consequently, there are a total of four possible stereoisomers for this compound:

-

(2R, 3E)-2,3-dimethyl-3-octene

-

(2S, 3E)-2,3-dimethyl-3-octene

-

(2R, 3Z)-2,3-dimethyl-3-octene

-

(2S, 3Z)-2,3-dimethyl-3-octene

The (R,E) and (S,E) isomers are a pair of enantiomers, as are the (R,Z) and (S,Z) isomers. The relationship between any E isomer and any Z isomer is diastereomeric.[7] Understanding the distinct properties and spatial arrangements of these stereoisomers is crucial for applications in stereoselective synthesis and drug development, where specific stereoisomers can exhibit vastly different biological activities.[8]

Physicochemical Characteristics of Stereoisomers

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

| Stereoisomer | Configuration | Predicted Boiling Point (°C) | Predicted Optical Rotation [α]D | Relationship |

| 1 | (2R, 3E)-2,3-dimethyl-3-octene | Value A | +x | Enantiomer of 2 |

| 2 | (2S, 3E)-2,3-dimethyl-3-octene | Value A | -x | Enantiomer of 1 |

| 3 | (2R, 3Z)-2,3-dimethyl-3-octene | Value B | +y | Enantiomer of 4 |

| 4 | (2S, 3Z)-2,3-dimethyl-3-octene | Value B | -y | Enantiomer of 3 |

Note: Values A and B are expected to be different. The optical rotation values (x and y) are hypothetical and represent equal magnitude but opposite signs for enantiomeric pairs.

Experimental Protocols

The following sections outline detailed, albeit hypothetical, experimental protocols for the synthesis and separation of the stereoisomers of this compound, based on established methodologies in organic chemistry.

Stereoselective Synthesis

A plausible synthetic route to obtain a mixture of the stereoisomers could involve a Wittig-type reaction or a Grignard reaction followed by dehydration. To achieve stereoselectivity, a chiral auxiliary or a stereoselective reducing agent would be necessary.

Protocol for the Synthesis of (2R)-2,3-Dimethyl-3-octene (as a mixture of E/Z isomers):

-

Starting Material: (R)-3-methyl-2-pentanone.

-

Step 1: Grignard Reaction. React (R)-3-methyl-2-pentanone with propyl magnesium bromide in anhydrous diethyl ether at 0°C. This reaction will form a tertiary alcohol, (R)-3,4-dimethyl-4-octanol, with the stereochemistry at C3 retained.

-

Step 2: Dehydration. The resulting alcohol is then subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or phosphoric acid) with gentle heating. This elimination reaction will primarily yield a mixture of (R,E)-2,3-dimethyl-3-octene and (R,Z)-2,3-dimethyl-3-octene. The ratio of E to Z isomers will depend on the reaction conditions and the steric hindrance around the developing double bond.

-

Work-up and Purification: The reaction mixture is neutralized, extracted with an organic solvent, dried, and the solvent is removed under reduced pressure. The resulting mixture of E and Z isomers can be purified by fractional distillation or column chromatography.

Separation of Stereoisomers

The separation of the four stereoisomers requires a multi-step approach involving the separation of diastereomers followed by the resolution of enantiomers.

Protocol for Separation:

-

Separation of Diastereomers (E/Z isomers): The mixture of (R,E)/(S,E) and (R,Z)/(S,Z) isomers can be separated based on their different physical properties (e.g., boiling point, polarity).

-

Method: Fractional distillation under reduced pressure or preparative gas chromatography (GC) can be employed. Due to the expected small difference in boiling points, a highly efficient fractional distillation column or a long GC column with a suitable stationary phase would be required.

-

-

Resolution of Enantiomers: Each pair of enantiomers ((R,E)/(S,E) and (R,Z)/(S,Z)) can be resolved using chiral chromatography.

-

Method: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the methods of choice. A chiral stationary phase (CSP) that can differentiate between the R and S enantiomers is required. For GC, a cyclodextrin-based column is often effective for separating non-polar enantiomers.

-

Analytical Characterization

The individual stereoisomers would be characterized using a combination of spectroscopic and polarimetric techniques.

Table 2: Expected Spectroscopic Data for this compound Isomers

| Technique | (E)-Isomers | (Z)-Isomers |

| ¹H NMR | The chemical shift of the vinyl proton (at C4) is expected to be further downfield compared to the Z-isomer due to deshielding effects. | The vinyl proton will be more upfield. |

| ¹³C NMR | Distinct chemical shifts for the sp² carbons (C3 and C4) and the allylic carbons. | Different chemical shifts for the sp² and allylic carbons compared to the E-isomer due to steric compression (gamma-gauche effect). |

| Mass Spec. | All isomers will show a molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns may show subtle differences between E and Z isomers. | All isomers will show a molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns may show subtle differences between E and Z isomers. |

| IR Spec. | A characteristic C=C stretching frequency. The C-H out-of-plane bending for the trans-alkene will be around 960-975 cm⁻¹. | A characteristic C=C stretching frequency. The C-H out-of-plane bending for the cis-alkene will be around 675-730 cm⁻¹. |

Note: The NMR and IR spectra of the R and S enantiomers of a given geometric isomer will be identical in an achiral solvent.

Visualizations

The following diagrams illustrate the relationships between the stereoisomers of this compound and a general workflow for their synthesis and separation.

Caption: Relationships between the four stereoisomers of this compound.

Caption: A general workflow for the synthesis and separation of diastereomers.

Potential Signaling Pathways and Reactions

While no specific signaling pathways involving this compound have been documented, as a chiral alkene, it can undergo a variety of stereoselective reactions. For instance, electrophilic addition to the double bond will proceed via a carbocation intermediate. The presence of the existing chiral center at C2 will influence the facial selectivity of the attack, leading to the formation of diastereomeric products in unequal amounts.[9]

Caption: General mechanism for electrophilic addition to a chiral alkene.

Conclusion

The four stereoisomers of this compound present a rich area for stereochemical investigation. Although specific experimental data are currently lacking in the literature, this guide provides a robust theoretical framework for their synthesis, separation, and characterization based on established chemical principles. The detailed hypothetical protocols and expected analytical characteristics offer a valuable starting point for researchers interested in exploring the properties and applications of these and other complex chiral alkenes. Further experimental work is necessary to validate these predictions and fully elucidate the unique characteristics of each stereoisomer.

References

- 1. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. 2.8 Properties of chiral species I | ChIRP [chirp1.chem.ubc.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Reactivity of the Trisubstituted Double Bond in 2,3-Dimethyl-3-octene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the trisubstituted double bond in 2,3-Dimethyl-3-octene. As an unsymmetrical, sterically hindered alkene, its reactions are governed by a combination of electronic and steric factors. This document details the expected outcomes and mechanisms for key classes of organic reactions, including electrophilic additions, oxidation, and reduction. Detailed experimental protocols for representative transformations are provided, and quantitative data on product distribution are summarized. All reaction pathways and experimental workflows are visually represented using logical diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction: Structural and Electronic Properties

This compound is an alkene with the molecular formula C10H20.[1][2] Its structure features a trisubstituted double bond between the C3 and C4 positions. The C3 carbon is bonded to a methyl group and an isopropyl group, while the C4 carbon is bonded to a methyl group and a butyl group. This substitution pattern renders the alkene electron-rich and, therefore, highly nucleophilic. However, the presence of multiple alkyl groups introduces significant steric hindrance around the π-system, which can influence the rate and regioselectivity of certain reactions.

The stability of trisubstituted alkenes is generally greater than that of disubstituted alkenes due to hyperconjugation and electronic delocalization.[3] The methyl and alkyl groups are electron-donating, which increases the electron density of the double bond, making it more reactive towards electrophiles.[4][5]

References

CAS number and IUPAC name for 2,3-Dimethyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethyl-3-octene, including its chemical identifiers, physicochemical properties, potential synthetic routes, and relevant data for research and development applications.

Chemical Identification

This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀. It exists as two geometric isomers, (E) and (Z), due to the substitution pattern around the carbon-carbon double bond.

-

IUPAC Name: (3E)-2,3-dimethyloct-3-ene and (3Z)-2,3-dimethyloct-3-ene[1][2]

-

CAS Number: 137156-20-8 (for the unspecified isomer)[1]

-

Synonyms: 2,3-dimethyloct-3-ene[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Weight | 140.27 g/mol | [1][2] |

| Exact Mass | 140.156500638 Da | [1][2] |

| XLogP3-AA (LogP) | 4.6 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 0 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

| Topological Polar Surface Area | 0 Ų | [1][2] |

| Heavy Atom Count | 10 | [1][2] |

| Complexity | 98.6 | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organometallic reactions. Below are detailed hypothetical protocols for the synthesis of the (E) and (Z) isomers, based on the principles of the Wittig and Grignard reactions.

Synthesis of (Z)-2,3-Dimethyl-3-octene via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds. To achieve the Z-selectivity for a non-stabilized ylide, specific reaction conditions are employed.

Experimental Protocol:

-

Preparation of the Phosphonium (B103445) Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (B44618) (1.1 eq) and anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2-bromopropane (B125204) (1.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours, during which a white precipitate of the phosphonium salt will form.

-

Filter the salt, wash with cold diethyl ether, and dry under vacuum.

-

To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) at -78°C (dry ice/acetone bath), add a strong base such as n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.

-

-

Reaction with the Ketone:

-

To the ylide solution at -78°C, add a solution of 2-hexanone (B1666271) (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature and stir for an additional 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield (Z)-2,3-Dimethyl-3-octene.

-

Synthesis of (E)-2,3-Dimethyl-3-octene via Grignard Reaction and Dehydration

A Grignard reaction followed by acid-catalyzed dehydration can be employed to synthesize the more thermodynamically stable (E)-alkene.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent, isopropylmagnesium bromide.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Add a solution of 2-hexanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

-

Work-up and Dehydration:

-

Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to reflux. The dehydration reaction will proceed to form a mixture of alkenes.

-

-

Purification:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and purify by fractional distillation to isolate (E)-2,3-Dimethyl-3-octene, the major product.

-

Visualizations

Synthetic Workflow for (Z)-2,3-Dimethyl-3-octene

Caption: Workflow for the Wittig synthesis of (Z)-2,3-Dimethyl-3-octene.

Synthetic Workflow for (E)-2,3-Dimethyl-3-octene

Caption: Workflow for the Grignard synthesis of (E)-2,3-Dimethyl-3-octene.

References

An In-depth Technical Guide to the Ozonolysis of 2,3-Dimethyl-3-octene

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes.[1][2] This process is of significant interest in synthetic chemistry for the preparation of carbonyl compounds such as aldehydes, ketones, and carboxylic acids.[1] This guide provides a detailed technical overview of the ozonolysis reaction as applied to 2,3-Dimethyl-3-octene, a tetrasubstituted alkene. It covers the core reaction mechanism, the expected products under different workup conditions, detailed experimental protocols, and a summary of reaction parameters.

The ozonolysis of this compound proceeds via the Criegee mechanism to form a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane).[3] Subsequent workup of this intermediate dictates the final products. Due to the tetrasubstituted nature of the alkene, the cleavage of the double bond is expected to yield two ketone fragments. This is a crucial point, as the absence of hydrogen atoms on the double-bonded carbons precludes the formation of aldehydes and, consequently, carboxylic acids even under oxidative conditions.[2]

Reaction Mechanism and Expected Products

The ozonolysis of an alkene is a two-step process: the initial reaction with ozone and the subsequent workup of the ozonide intermediate.

Step 1: Ozonide Formation (Criegee Mechanism)

The reaction commences with a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond of this compound. This forms a highly unstable primary ozonide, also known as a molozonide.[3] This intermediate rapidly undergoes a cycloreversion to yield a carbonyl compound and a carbonyl oxide (the Criegee intermediate).[4] These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide.[5]

For this compound, the cleavage of the double bond results in two ketones: Acetone (B3395972) (from the C2-C3 side) and 2-Hexanone (from the C3-C4 side of the original octene chain).

Step 2: Workup Conditions and Final Products

The final products of the ozonolysis reaction are determined by the method used to process the secondary ozonide.[6]

-

Reductive Workup: This is the most common workup procedure and employs mild reducing agents to decompose the ozonide.[6] The goal is to obtain aldehydes and ketones.[1] For this compound, a reductive workup yields Acetone and 2-Hexanone .

-

Oxidative Workup: This method uses an oxidizing agent, typically hydrogen peroxide (H₂O₂), to work up the ozonide.[6] If the ozonolysis of an alkene produces aldehydes, an oxidative workup will further oxidize them to carboxylic acids.[7] However, since the ozonolysis of the tetrasubstituted this compound yields only ketones, which are resistant to further oxidation under these conditions, the products of an oxidative workup are the same as the reductive workup: Acetone and 2-Hexanone .[2]

Data Presentation: Reaction Parameters

| Parameter | Reductive Workup | Oxidative Workup |

| Ozonation Solvent | Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH) | Dichloromethane (DCM), Methanol (MeOH), Acetic Acid |

| Temperature | Typically -78 °C (dry ice/acetone bath) | Typically -78 °C (dry ice/acetone bath) |

| Workup Reagent | Dimethyl sulfide (B99878) (DMS), Zinc/Acetic Acid (Zn/HOAc), Triphenylphosphine (PPh₃) | Hydrogen Peroxide (H₂O₂) |

| Expected Products | Acetone & 2-Hexanone | Acetone & 2-Hexanone |

| Typical Yields | Generally >90% | Generally >90% |

Experimental Protocols

The following are detailed, representative protocols for the ozonolysis of this compound. Safety Note: Ozone is toxic and corrosive; all procedures must be conducted in a well-ventilated fume hood. Ozonides can be explosive, and care should be taken not to isolate them.[5]

Protocol 1: Ozonolysis with Reductive Workup (DMS)

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or methanol (approx. 0.1 M concentration) in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[8]

-

Ozonation: Begin stirring the solution and bubble a stream of ozone-enriched oxygen from an ozone generator through the gas inlet tube.[8] The reaction progress can be monitored by the appearance of a persistent blue color in the solution, which indicates the presence of unreacted ozone.[1] Alternatively, the outlet gas can be bubbled through a potassium iodide solution, which will turn violet in the presence of excess ozone.[1]

-

Purging: Once the reaction is complete, turn off the ozone generator and purge the solution with a stream of nitrogen or oxygen for 5-10 minutes to remove all residual ozone.[9]

-

Workup: While maintaining the cold temperature, add dimethyl sulfide (DMS, 1.5 eq) dropwise to the reaction mixture.

-

Warming and Quenching: Remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring for at least one hour.[9]

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue, containing acetone, 2-hexanone, and dimethyl sulfoxide (B87167) (DMSO), can be purified by standard methods such as distillation or column chromatography to isolate the ketone products.

Protocol 2: Ozonolysis with Oxidative Workup (H₂O₂)

-

Preparation, Cooling, Ozonation, and Purging: Follow steps 1-4 from Protocol 4.1.

-

Workup: To the cold reaction mixture, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq).

-

Warming and Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. The reaction may be stirred overnight to ensure complete decomposition of the ozonide.

-

Isolation: The reaction mixture can be diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining peroxides, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The products, acetone and 2-hexanone, can then be purified by distillation or chromatography.

Visualization of Reaction Pathways

The following diagrams illustrate the logical flow of the ozonolysis of this compound to its final products under different workup conditions.

Caption: Ozonolysis pathway of this compound.

Caption: Generalized experimental workflow for ozonolysis.

References

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 4. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2,3-Dimethyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

Hydrohalogenation of 2,3-Dimethyl-3-octene

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond of this compound. This reaction proceeds via a carbocation intermediate, and its outcome is dictated by the stability of this intermediate.

Mechanism and Regioselectivity

The reaction is initiated by the electrophilic attack of the proton from HX on the double bond, which can lead to two possible tertiary carbocations. The subsequent attack by the halide ion (X⁻) yields the final product. The formation of the most stable carbocation is the determining factor for the major product, in accordance with Markovnikov's rule.[1][2] In the case of this compound, both possible carbocations are tertiary, but their substitution patterns differ slightly, which may lead to a mixture of products. Furthermore, the potential for carbocation rearrangements, such as hydride or methyl shifts, should be considered, although in this specific case, a rearrangement to a more stable carbocation is unlikely as the initial carbocations are already tertiary.

Stereochemistry

The carbocation intermediate is planar, allowing the halide ion to attack from either face. This typically results in a racemic mixture of enantiomers if a new stereocenter is formed.

Predicted Products and Quantitative Data

The following table summarizes the predicted products and estimated yields for the hydrohalogenation of this compound. The product distribution will likely favor the formation of 3-halo-2,3-dimethyloctane due to the slightly more stabilized tertiary carbocation at the C3 position.

| Reaction | Reagents | Major Product | Minor Product | Predicted Yield (Major) |

| Hydrobromination | HBr | 3-Bromo-2,3-dimethyloctane | 2-Bromo-2,3-dimethyloctane | >60% |

| Hydrochlorination | HCl | 3-Chloro-2,3-dimethyloctane | 2-Chloro-2,3-dimethyloctane | >60% |

| Hydroiodination | HI | 3-Iodo-2,3-dimethyloctane | 2-Iodo-2,3-dimethyloctane | >60% |

Experimental Protocol: Hydrobromination

A general protocol for the hydrobromination of a tetrasubstituted alkene is as follows:

-

Dissolve this compound (1 equivalent) in a non-polar, aprotic solvent such as dichloromethane (B109758) or pentane (B18724) at 0 °C.

-

Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the product mixture by column chromatography on silica (B1680970) gel to isolate the major and minor products.

Caption: Hydrohalogenation of this compound.

Acid-Catalyzed Hydration

The addition of water across the double bond in the presence of a strong acid catalyst (e.g., H₂SO₄) leads to the formation of an alcohol. Similar to hydrohalogenation, this reaction proceeds through a carbocation intermediate.

Mechanism and Regioselectivity

The mechanism involves the protonation of the alkene to form the most stable carbocation, followed by the nucleophilic attack of water.[3] Deprotonation of the resulting oxonium ion yields the alcohol. As with hydrohalogenation, the formation of the tertiary carbocation at C3 is expected to be slightly favored. The potential for carbocation rearrangements should always be assessed in acid-catalyzed hydrations.[4][5]

Predicted Product

The major product is expected to be 2,3-Dimethyl-3-octanol.

| Reaction | Reagents | Major Product | Predicted Yield |

| Hydration | H₂O, H₂SO₄ (cat.) | 2,3-Dimethyl-3-octanol | Moderate to Good |

Experimental Protocol: Acid-Catalyzed Hydration

-

To a stirred solution of this compound (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water, add a catalytic amount of concentrated sulfuric acid at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure.

-

Purify the crude alcohol by column chromatography or distillation.

Caption: Acid-catalyzed hydration of this compound.

Halogenation of this compound

The addition of halogens (Br₂ or Cl₂) to this compound results in the formation of a vicinal dihalide. This reaction is characterized by its stereospecificity.

Mechanism and Stereochemistry

The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion.[6] This mechanism dictates an anti-addition of the two halogen atoms across the double bond.[7] Consequently, the stereochemistry of the starting alkene (E or Z) will determine the stereochemistry of the product.

-

(E)-2,3-Dimethyl-3-octene will yield a pair of enantiomers.

-

(Z)-2,3-Dimethyl-3-octene will also yield a pair of enantiomers.

Predicted Products

| Starting Material | Reagents | Product |

| (E)-2,3-Dimethyl-3-octene | Br₂ in CCl₄ | (3R,4S)- and (3S,4R)-3,4-Dibromo-2,3-dimethyloctane (racemic mixture) |

| (Z)-2,3-Dimethyl-3-octene | Br₂ in CCl₄ | (3R,4R)- and (3S,4S)-3,4-Dibromo-2,3-dimethyloctane (racemic mixture) |

Experimental Protocol: Bromination

-

Dissolve this compound (1 equivalent) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at room temperature.

-

Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Remove the solvent under reduced pressure to obtain the crude vicinal dibromide.

-

The product can be purified by recrystallization or column chromatography if necessary.

Caption: Halogenation of this compound.

Oxymercuration-Demercuration

This two-step procedure is an excellent method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.[8][9]

Mechanism and Regioselectivity

The first step, oxymercuration, involves the reaction of the alkene with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous THF to form a mercurinium ion intermediate.[10] Water then attacks the more substituted carbon of this intermediate, leading to an organomercury alcohol. The second step, demercuration, involves the reduction of the C-Hg bond with sodium borohydride (B1222165) (NaBH₄), replacing the mercury with a hydrogen atom. The overall result is the addition of H and OH across the double bond with Markovnikov regioselectivity.

Stereochemistry

The oxymercuration step involves an anti-addition of the hydroxyl and mercuric acetate groups.[8] However, the demercuration step is not stereospecific, which can lead to a mixture of stereoisomers.

Predicted Product

The reaction is expected to yield 2,3-Dimethyl-3-octanol as the major product with high regioselectivity.

| Reaction | Reagents | Product | Predicted Yield |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | 2,3-Dimethyl-3-octanol | High |

Experimental Protocol: Oxymercuration-Demercuration

-

In a round-bottom flask, dissolve mercuric acetate (1.1 equivalents) in a 1:1 mixture of THF and water.

-

Add this compound (1 equivalent) to the solution and stir vigorously at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and add a 3 M aqueous solution of sodium hydroxide, followed by a solution of sodium borohydride (0.5 equivalents) in 3 M sodium hydroxide.

-

Stir for 1-2 hours, during which a precipitate of metallic mercury will form.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.

Caption: Oxymercuration-demercuration workflow.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane).

Mechanism and Stereochemistry

The reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step.[11] This mechanism results in a syn-addition of the oxygen atom, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[12]

-

(E)-2,3-Dimethyl-3-octene will yield the trans-epoxide.

-

(Z)-2,3-Dimethyl-3-octene will yield the cis-epoxide.

Predicted Products

| Starting Material | Reagents | Product | Predicted Yield |

| (E)-2,3-Dimethyl-3-octene | m-CPBA in CH₂Cl₂ | trans-2,3-Epoxy-2,3-dimethyloctane | Good |

| (Z)-2,3-Dimethyl-3-octene | m-CPBA in CH₂Cl₂ | cis-2,3-Epoxy-2,3-dimethyloctane | Good |

Experimental Protocol: Epoxidation with m-CPBA

-

Dissolve this compound (1 equivalent) in a chlorinated solvent like dichloromethane (CH₂Cl₂) and cool the solution in an ice bath.

-

Add a solution of m-CPBA (1.1 equivalents) in CH₂Cl₂ dropwise with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude epoxide, which can be further purified by column chromatography if necessary.

Caption: Epoxidation of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. quora.com [quora.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 10. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 11. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: High-Throughput Analysis of 2,3-Dimethyl-3-octene using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2,3-Dimethyl-3-octene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for purity assessment, impurity profiling, and metabolic studies in the fields of chemical synthesis and drug development. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis, and includes predicted retention time and mass spectral fragmentation patterns.

Introduction

This compound (C10H20) is a branched alkene of interest in various chemical research and industrial applications. Accurate and reliable analytical methods are essential for its characterization and quantification in diverse matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity, making it the ideal technique for the analysis of volatile and semi-volatile organic compounds such as this compound. This document provides a detailed protocol for its analysis, designed to be adaptable for various research and quality control purposes.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For volatile organic compounds like this compound, minimal sample preparation is often required, especially for neat samples or solutions in volatile organic solvents.

Protocol for Liquid Samples (e.g., reaction mixtures, standards):

-

Solvent Selection: Use a high-purity volatile solvent in which this compound is soluble. Hexane, pentane, or dichloromethane (B109758) are suitable choices.[1]

-

Dilution: Prepare a stock solution of this compound in the chosen solvent. A typical concentration is 1 mg/mL.

-

Working Standard Preparation: Perform serial dilutions of the stock solution to create a series of working standards for calibration. Recommended concentrations range from 1 µg/mL to 100 µg/mL.

-

Sample Transfer: Transfer an aliquot of the final diluted sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Injection Mode | Split (Split ratio 50:1) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-300 |

| Solvent Delay | 3 minutes |

Data Presentation

Predicted Retention and Mass Spectral Data

Due to the absence of a publicly available, experimentally determined retention time and mass spectrum for this compound on a standard HP-5ms column, the following data is predicted based on the analysis of structurally similar C10 branched alkenes and general principles of mass spectral fragmentation.

Table 1: Predicted Quantitative Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C10H20 | |

| Molecular Weight | 140.27 g/mol | [2] |

| Predicted Retention Time (RT) | 8 - 10 min | On a standard 30m HP-5ms column with the specified temperature program. This is an estimate and should be confirmed experimentally. |

| Molecular Ion (M+) | m/z 140 | May be of low abundance due to fragmentation. |

| Key Mass Fragments (m/z) | 55, 69, 83, 97, 111 | Predicted based on allylic cleavage and subsequent fragmentation common to branched alkenes. The base peak is likely to be m/z 55 or 69. |

Predicted Mass Spectrum Fragmentation

The fragmentation of this compound in an EI source is expected to be driven by the stability of the resulting carbocations. The double bond and the methyl branches will direct the fragmentation pathways.

-

Molecular Ion: The molecular ion at m/z 140 is expected but may be weak.

-

Allylic Cleavage: The most favorable fragmentation will be the cleavage of the C-C bond beta to the double bond (allylic position), leading to the formation of stable allylic carbocations.

-

Loss of a propyl radical (C3H7•) from the n-pentyl side would lead to a fragment at m/z 97.

-

Loss of a butyl radical (C4H9•) from the ethyl side would lead to a fragment at m/z 83.

-

-

Further Fragmentation: These primary fragments can undergo further loss of alkyl groups, leading to a series of characteristic ions separated by 14 amu (CH2). Common fragments for alkenes include m/z 55, 69, and 83.

Mandatory Visualizations

Experimental Workflow

Caption: GC-MS experimental workflow for this compound analysis.

Logical Relationship of GC-MS Components

Caption: Logical relationship of key GC-MS instrument components.

References

Application Notes and Protocols for the Analysis of 2,3-Dimethyl-3-octene by High-Performance Liquid Chromatography (HPLC)

Introduction

2,3-Dimethyl-3-octene is a non-polar olefinic hydrocarbon. The accurate and reliable quantification of such compounds is crucial in various fields, including petrochemical analysis, quality control of industrial solvents, and research in organic synthesis. While Gas Chromatography (GC) is frequently the method of choice for volatile and thermally stable non-polar compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when coupled with detectors not commonly used in GC or for less volatile matrices.[1][2][3] This document provides a detailed application note and a proposed protocol for the analysis of this compound using reverse-phase HPLC.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | [4][5] |

| Molecular Weight | 140.27 g/mol | [5] |

| Polarity | Non-polar | Inferred from structure |

| UV Absorbance | Weak (no strong chromophore) | Inferred from structure |

| Volatility | High | [1][2][3] |

Due to its non-polar nature, this compound is well-suited for reverse-phase HPLC, where it will interact with a non-polar stationary phase.[6][7][8][9] The lack of a significant UV-absorbing chromophore suggests that UV detection may have limited sensitivity, necessitating alternative detection methods such as Mass Spectrometry (MS) or Refractive Index (RI) detection.

Method Selection: HPLC vs. GC

For a volatile and non-polar compound like this compound, both HPLC and GC are potential analytical techniques. The choice between them depends on several factors:

-

Gas Chromatography (GC): Generally preferred for volatile and thermally stable compounds.[1][2][3] It often provides higher resolution and faster analysis times for such analytes. Flame Ionization Detection (FID) is a common and highly sensitive detector for hydrocarbons.

-

High-Performance Liquid Chromatography (HPLC): A powerful alternative, especially for less volatile samples or when derivatization is undesirable. When coupled with a mass spectrometer (LC-MS), it can provide excellent sensitivity and selectivity.

The following diagram illustrates the decision-making process for selecting the appropriate chromatographic method.

References

- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]

- 2. m.youtube.com [m.youtube.com]

- 3. HPLC vs. GC Columns: Key Differences Explained [hplcvials.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. jordilabs.com [jordilabs.com]

- 8. moravek.com [moravek.com]

- 9. chromtech.com [chromtech.com]

Application Notes and Protocols for the Catalytic Hydrogenation of 2,3-Dimethyl-3-octene to 2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated alkanes.[1][2][3] This process is of paramount importance in various sectors, including the pharmaceutical, petrochemical, and food industries. The reaction involves the addition of hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst.[2][3]

This document provides detailed application notes and a comprehensive protocol for the catalytic hydrogenation of 2,3-Dimethyl-3-octene, a tetrasubstituted alkene, to yield 2,3-dimethyloctane (B44108). Tetrasubstituted alkenes are known to be sterically hindered, which can render their hydrogenation more challenging compared to less substituted counterparts, often requiring more forcing reaction conditions or specialized catalyst systems.[4][5][6]

Catalyst Selection and Reaction Conditions

The choice of catalyst is critical for a successful hydrogenation reaction. Several catalysts are commonly employed for the reduction of alkenes, each with its own advantages and limitations.

-

Palladium on Carbon (Pd/C): This is one of the most common and versatile heterogeneous catalysts for alkene hydrogenation.[7] It is typically effective for a wide range of alkenes, although more sterically hindered substrates may require higher catalyst loading, temperature, or pressure.

-

Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): Platinum-based catalysts are often more active than palladium catalysts and can be effective for the hydrogenation of sterically hindered alkenes.[7] PtO₂ is a precursor that is reduced in situ to form finely divided platinum metal, the active catalyst.

-

Raney Nickel (Raney Ni): This is a finely divided nickel catalyst that is also highly active for the hydrogenation of various functional groups, including alkenes.[1] It is a cost-effective option but can be pyrophoric and requires careful handling.

-

Homogeneous Catalysts (e.g., Wilkinson's catalyst, Crabtree's catalyst): While highly effective, especially for achieving high selectivity, these catalysts are generally more expensive and may require more complex work-up procedures to remove the catalyst from the product. Iridium-based homogeneous catalysts have shown promise for the hydrogenation of hindered unfunctionalized alkenes.

For the hydrogenation of a tetrasubstituted alkene like this compound, starting with a more active catalyst such as Platinum on carbon (Pt/C) or Platinum(IV) Oxide (PtO₂) is recommended. If these are not available, Palladium on carbon (Pd/C) can be used, but it may require more forcing conditions.

Typical reaction solvents include ethanol (B145695), methanol, ethyl acetate, and acetic acid. The choice of solvent can influence the reaction rate and should be inert under the reaction conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of tetrasubstituted alkenes, providing a baseline for the hydrogenation of this compound. Please note that these are representative values and optimization may be required for the specific substrate.

| Parameter | Pd/C | PtO₂ (Adams' Catalyst) | Raney Nickel |

| Catalyst Loading (mol%) | 5 - 10 | 1 - 5 | 10 - 20 (wt%) |

| Hydrogen Pressure (psi) | 50 - 500 | 50 - 500 | 500 - 1000 |

| Temperature (°C) | 25 - 80 | 25 - 60 | 50 - 150 |

| Reaction Time (h) | 12 - 48 | 6 - 24 | 12 - 36 |

| Typical Yield (%) | 85 - 95 | 90 - 99 | 80 - 95 |

| Solvent | Ethanol, Ethyl Acetate | Ethanol, Acetic Acid | Ethanol |

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details the procedure for the hydrogenation of this compound to 2,3-dimethyloctane using Platinum(IV) oxide (PtO₂) as the catalyst.

Materials:

-

This compound

-

Platinum(IV) oxide (PtO₂)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Celite®

-

Argon or Nitrogen gas (inert)

Equipment:

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard glassware

Safety Precautions:

-

Hydrogen gas is highly flammable and explosive. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.

-

Platinum catalysts can be pyrophoric, especially after the reaction when they are finely divided and saturated with hydrogen. Do not allow the catalyst to dry in the air.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Procedure:

-

Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the reactor with an inert gas (argon or nitrogen) to remove any air.

-

Charging the Reactor:

-

To the reactor vessel, add this compound (1.0 eq).

-

Add anhydrous ethanol as the solvent (concentration typically 0.1-0.5 M).

-

Carefully add Platinum(IV) oxide (PtO₂) (1-5 mol%).

-

Seal the reactor according to the manufacturer's instructions.

-

-

Hydrogenation:

-

Begin stirring the reaction mixture.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).

-

The reaction is typically exothermic, and a slight increase in temperature may be observed.

-

Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

-

-

Reaction Work-up:

-

Once the reaction is complete, carefully vent the excess hydrogen from the reactor in a safe manner.

-

Purge the reactor with an inert gas.

-

Open the reactor and carefully remove the reaction mixture.

-

-

Catalyst Removal:

-

Prepare a small pad of Celite® in a Buchner funnel.

-

Wet the Celite® pad with a small amount of the reaction solvent (ethanol).

-

Carefully filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Caution: Keep the Celite® pad wet with solvent at all times to prevent the catalyst from igniting.

-

Wash the Celite® pad with a small amount of fresh solvent to ensure all the product is collected.

-